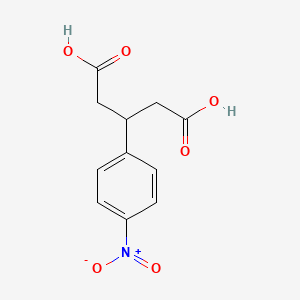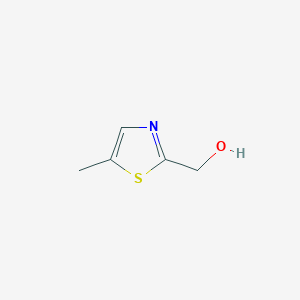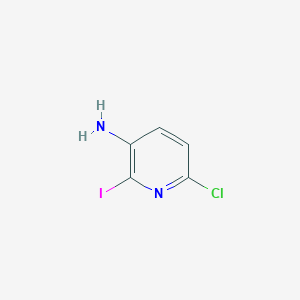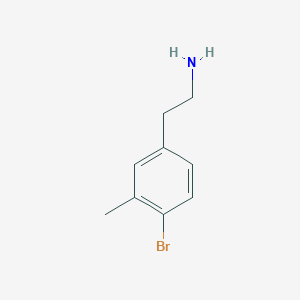
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14O2S . It has a molecular weight of 246.33 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Immunomodulatory Potential
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid and its derivatives have been explored for their immunomodulatory properties. For instance, novel butenamides synthesized from similar thiophene carboxylic acids showed immunosuppressive activity, particularly against proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).
Synthesis of Functional Derivatives
Thiophene and its derivatives, like this compound, have been used extensively in the synthesis of various functional derivatives. For example, thiophenes reacted with isothiocyanates, leading to the formation of N-substituted carbothioamides (Jagodziński et al., 1986).
Development of Supramolecular Complexes
Supramolecular complexes derived from thiophene-2-carboxylic acids have shown promise in liquid-crystalline applications. A study discussed the formation of novel supramolecular liquid-crystalline complexes from derivatives of thiophene-2-carboxylic acids, highlighting their potential in materials science (Tso et al., 1998).
Bromination and Chemical Modification
The modification of thiophene-2-carboxylic acids through bromination and subsequent chemical transformations is another key area of research. This process is crucial for synthesizing various chemical compounds with potential applications in organic chemistry (Taydakov & Krasnoselskiy, 2010).
Synthesis of Spasmolytic Agents
In medicinal chemistry, thiophene-based derivatives, including those of this compound, have been synthesized and tested for their spasmolytic activities. This research is pivotal in discovering new therapeutic agents (Rasool et al., 2020).
Application in Liquid Crystalline Ester Synthesis
Research into the synthesis of novel liquid crystalline esters using thiophene-2-carboxylic acid derivatives has shown significant advancements. Such compounds exhibit unique properties like ferroelectric and antiferroelectric behaviors, making them valuable in material science (Matharu et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIODYGXPIOIST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602576 |
Source


|
| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943115-91-1 |
Source


|
| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)









![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

